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These application notes provide a detailed overview of the SWOG S$2101 (BiCazO) clinical
trial, including the study rationale, treatment protocol, and methodologies for the key biomarker
assays. The BiCaZO trial is a Phase Il study investigating the combination of cabozantinib and
nivolumab in patients with advanced, unresectable, or metastatic melanoma or squamous cell
carcinoma of the head and neck (HNSCC) that has progressed after prior checkpoint inhibitor
therapy.[1][2][3]

The central hypothesis of the $2101 trial is that the combination of cabozantinib, a multi-
tyrosine kinase inhibitor, and nivolumab, a PD-1 checkpoint inhibitor, can induce responses in
tumors resistant to prior immunotherapy.[1][2] The study also aims to evaluate the feasibility of
real-time biomarker stratification based on Tumor Mutational Burden (TMB) and a Tumor
Inflammation Signature (TIS) to predict which patients are more likely to respond to this
combination therapy.[1][4]

Patient Population

The trial enrolls adult patients (18 years or older) with histologically confirmed advanced,
unresectable, or metastatic melanoma or squamous cell carcinoma of the head and neck.[5][6]
A key eligibility criterion is documented disease progression on a prior PD-1/PD-L1 checkpoint
inhibitor-based therapy.[6]

Experimental Protocols
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Treatment Protocol

The SWOG S2101 trial employs a combination therapy regimen of cabozantinib and nivolumab
administered in 28-day cycles for up to two years, or until disease progression or unacceptable
toxicity.[1][7]

Drug Dosage and Administration
Nivolumab Intravenous (1V) infusion every 28 days.[1]
Cabozantinib Oral administration, taken daily.[1]

Detailed dosage strengths for nivolumab and cabozantinib in the $2101 protocol are not
publicly available; however, a common dosing regimen for this combination in other trials is
Nivolumab 480 mg IV every 4 weeks and Cabozantinib 40 mg orally once daily.

Biomarker Analysis

A central component of the S2101 trial is the stratification of patients based on two key
biomarkers: Tumor Mutational Burden (TMB) and Tumor Inflammation Signature (TIS).[1][2]

Objective: To quantify the number of somatic, non-synonymous mutations per megabase of the
tumor genome.[8]

Methodology: Whole Exome Sequencing (WES)

e Specimen Collection and Preparation: Formalin-fixed paraffin-embedded (FFPE) tumor
tissue and a matched normal blood sample are collected from each patient. DNA is extracted
and purified from both samples.

» Library Preparation and Exome Capture: DNA is fragmented, and sequencing libraries are
prepared. The exonic regions of the genome are selectively captured using commercially
available kits.

e Sequencing: The captured exome libraries are sequenced on a high-throughput sequencing
platform (e.g., lllumina NovaSeq).

o Data Analysis:
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o Sequencing reads are aligned to the human reference genome.

o Somatic mutations (single nucleotide variants and small insertions/deletions) in the tumor
sample are identified by comparing with the matched normal sample to filter out germline
variants.[8]

o The identified somatic mutations are annotated to identify non-synonymous mutations
(those that result in a change in the amino acid sequence of a protein).[8]

o TMB is calculated as the total number of non-synonymous somatic mutations divided by
the size of the captured exome in megabases.[8][9]

« Stratification: Patients are stratified into TMB-high and TMB-low cohorts based on a
predefined cutoff. For instance, a common cutoff for TMB-high is 210 mutations/megabase.

[8]

Objective: To measure the gene expression profile of an 18-gene signature associated with a
suppressed adaptive immune response within the tumor microenvironment.[10][11]

Methodology: NanoString nCounter Gene Expression Analysis
e Specimen Preparation: RNA is extracted from FFPE tumor tissue samples.
e nCounter Assay:

o The NanoString nCounter platform utilizes a multiplexed hybridization approach with gene-
specific probes.[10]

o The TIS panel consists of 18 genes involved in antigen presentation, chemokine
expression, cytotoxic activity, and adaptive immune resistance.[10][11]

o The extracted RNA is hybridized with the TIS CodeSet.
o Data Acquisition and Analysis:

o The hybridized probes are immobilized and digitally counted by the nCounter instrument.
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o Gene expression levels are normalized, and a TIS score is calculated based on a
weighted algorithm of the 18 gene expression values.[10]

« Stratification: Patients are categorized into TIS-high and TIS-low groups based on their TIS
scores.

Data Presentation

As the SWOG S2101 trial is currently in Stage I, which opened in May 2025, comprehensive
quantitative results on efficacy and safety are not yet publicly available.[12] The following tables
are placeholders for when the data is released and are based on the primary and secondary
endpoints of the study.[4]

Table 1: Patient Demographics and Baseline Characteristics

L. Melanoma Cohort
Characteristic HNSCC Cohort (n=) Total (n=)

(n=)

Age, median (range)

Sex, n (%)

ECOG Performance
Status, n (%)

Prior Lines of Therapy,

median (range)

TMB Status, n (%)

TIS Status, n (%)

Table 2: Efficacy Outcomes
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(PFS),

months

Median
Overall
Survival
(0S), months

Table 3: Treatment-Related Adverse Events (TRAES)

Adverse Event Melanoma Cohort
HNSCC Cohort (n=) Total (n=)
(Grade 23) (n=)
Fatigue
Diarrhea

Hypertension

Increased ALT/AST

Hypothyroidism

Hand-foot syndrome

Visualizations
Signaling Pathway of Cabozantinib and Nivolumab
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Caption: Combined mechanism of action of cabozantinib and nivolumab.

SWOG S2101 Trial Workflow
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Caption: Workflow of the SWOG S2101 (BiCazO) clinical trial.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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